molecular formula C40H39F5N4O7S B613562 Fmoc-Arg(Pbf)-OPfp CAS No. 200132-16-7

Fmoc-Arg(Pbf)-OPfp

Cat. No. B613562
M. Wt: 814.84
InChI Key: SKUZYOYASRPHMO-NDEPHWFRSA-N
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Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Biomedical Applications: Self-Supporting Hydrogels

  • Scientific Field : Biomedicine, specifically tissue engineering .
  • Application Summary : Fmoc-Arg(Pbf)-OH is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
  • Methods of Application : The researchers synthesized six analogues of a series of synthetic hydrogel-forming amphiphilic cationic peptides, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
  • Results or Outcomes : The structural characterization pointed out that only the Fmoc-derivatives of the series keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Future Directions

The future directions of Fmoc-Arg(Pbf)-OH could involve improving the performance of solid-phase peptide synthesis. This could be achieved by tackling the issue of the formation of a fully inactive δ-lactam3.


properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H39F5N4O7S/c1-19-20(2)36(21(3)26-17-40(4,5)56-34(19)26)57(52,53)49-38(46)47-16-10-15-28(37(50)55-35-32(44)30(42)29(41)31(43)33(35)45)48-39(51)54-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,48,51)(H3,46,47,49)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUZYOYASRPHMO-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39F5N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670199
Record name Pentafluorophenyl (E)-N~5~-{amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Pbf)-OPfp

CAS RN

200132-16-7
Record name Pentafluorophenyl (E)-N~5~-{amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-N-¿-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Ljungdahl, J Veide-Vilg, F Wallner… - Journal of …, 2010 - ACS Publications
An efficient method to synthesize positional scanning synthetic combinatorial libraries (PS-SCLs) for studying the specificity of protein kinases is presented. Isokinetic ratios for …
Number of citations: 11 pubs.acs.org
V Stadler, T Felgenhauer, M Beyer… - Angewandte Chemie …, 2008 - Wiley Online Library
More than forty years ago, Merrifield described the consecutive coupling of amino acid monomers to a growing peptide immobilized on a solid support.[1] His approach was later …
Number of citations: 161 onlinelibrary.wiley.com
H Hojo, H Kobayashi, R Ubagai, Y Asahina… - Organic & …, 2011 - pubs.rsc.org
The synthesis of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, an N- to S-acyl migratory device for the preparation of peptide thioesters by Fmoc-SPPS (solid-phase peptide …
Number of citations: 23 pubs.rsc.org
W Yu, JS Hill - Biochemical and biophysical research communications, 2006 - Elsevier
Human hepatic lipase (HL) is known to bind to the cell surface of hepatocytes and the sinusoidal endothelium of the liver. In each case, it appears that the enzyme remains associated …
Number of citations: 23 www.sciencedirect.com
Y Yoshimura, T Matsushita, N Fujitani, Y Takegawa… - Biochemistry, 2010 - ACS Publications
UDP-GalNAc:polypeptide α-N-acetylgalactosaminyltransferases (ppGalNAcTs, EC 2.4.1.41), a family of key enzymes that initiate posttranslational modification with O-glycans in mucin …
Number of citations: 21 pubs.acs.org
CJ McGee - 2010 - search.proquest.com
The ability to image biochemical and phenotypical changes at the molecular level is imperative for the investigation and understanding of the molecular mechanisms that govern health …
Number of citations: 0 search.proquest.com
E Flöistrup - 2010 - search.proquest.com
Synthesis of estradiol mimetics and anti-Alzheimers agents Page 1 From the Department of Biosciences and Nutrition Karolinska Institutet, Stockholm, Sweden Synthesis of estradiol …
Number of citations: 4 search.proquest.com
V Stadler, T Felgenhauer, M Beyer… - Angewandte …, 2008 - Wiley Online Library
Peptidarrays mit einem Laserdrucker: Das „Einfrieren “von aktivierten Aminosäurederivaten in festen Partikeln ermöglicht es einem Laserdrucker, diese „Synthesepakete “in hoher …
Number of citations: 6 onlinelibrary.wiley.com
B Münster - 2014 - core.ac.uk
Das am Deutschen Krebsforschungszentrum Heidelberg entwickelte und von der PEPperPRINT GmbH kommerziell angewandte Laserdruckerverfahren zur partikelbasierten …
Number of citations: 2 core.ac.uk
B Münster - d-nb.info
Das am Deutschen Krebsforschungszentrum Heidelberg entwickelte und von der PEPperPRINT GmbH kommerziell angewandte Laserdruckerverfahren zur partikelbasierten …
Number of citations: 0 d-nb.info

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